3-epi-Calcifediol
Description
Properties
IUPAC Name |
(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O2/c1-19-10-13-23(28)18-22(19)12-11-21-9-7-17-27(5)24(14-15-25(21)27)20(2)8-6-16-26(3,4)29/h11-12,20,23-25,28-29H,1,6-10,13-18H2,2-5H3/b21-11+,22-12-/t20-,23+,24-,25+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWUBBDSIWDLEOM-DTOXIADCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0022721 | |
| Record name | Calcifediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Calcidiol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003550 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble | |
| Record name | Calcifediol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00146 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
19356-17-3, 64719-49-9 | |
| Record name | 25-Hydroxyvitamin D3 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19356-17-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Calcifediol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019356173 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 25-Hydroxyvitamin D | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064719499 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Calcifediol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00146 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Calcifediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Calcifediol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.067 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CALCIFEDIOL ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T0WXW8F54E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Calcidiol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003550 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Table 1: Key Parameters of Chemical Synthesis
| Parameter | Details |
|---|---|
| Starting Material | Vitamin D₃ (cholecalciferol) |
| Hydroxylation Agent | Selenium dioxide, metal catalysts (e.g., Fe, Mn) |
| Reaction Time | 48–72 hours |
| Yield | 15–20% |
| Purity | 90–95% after chromatography |
| Limitations | Low atom economy, toxic byproducts, high energy input |
Biocatalytic Synthesis Using P450 Enzymes
Biocatalytic methods leverage cytochrome P450 monooxygenases (CYPs) and unspecific peroxygenases (UPOs) to hydroxylate vitamin D₃ regioselectively. These enzymes enable single-step conversions under mild conditions, addressing chemical synthesis drawbacks.
Cytochrome P450 Monooxygenases
CYPs require NADPH-dependent redox partners to activate molecular oxygen for hydroxylation. Pseudonocardia autotrophica is a widely studied microbial source, with its CYPs achieving 85–90% conversion of vitamin D₃ to calcifediol in optimized buffer systems. Key buffer components include:
-
Metallic cofactors : Fe²⁺/Fe³⁺, Mn²⁺ (0.01–0.3% w/v)
-
Organic solvents : Ethanol, acetone (1–10% w/v)
-
Stabilizers : Cyclodextrin (0.1–5% w/v)
A 7-day fermentation with P. autotrophica yields 168.24 mg/L calcifediol and 91.23 mg/L calcitriol, demonstrating scalability.
Unspecific Peroxygenases (UPOs)
UPOs utilize H₂O₂ instead of NADPH, simplifying cofactor regeneration. Fungal UPOs (e.g., Agrocybe aegerita) hydroxylate vitamin D₃ at C25 with 85% conversion in photoenzymatic systems. H₂O₂ is generated in situ via glucose oxidase, enhancing sustainability.
Table 2: Biocatalytic Methods Comparison
| Enzyme Class | Cofactor Requirement | Conversion Efficiency | Scalability |
|---|---|---|---|
| P450 Monooxygenases | NADPH, O₂ | 85–90% | Industrial (751 L) |
| UPOs | H₂O₂ | 80–85% | Lab-scale |
Photoenzymatic Synthesis
A hybrid approach combining UPOs and UV irradiation enables gram-scale calcifediol production. The process involves:
-
Enzymatic Hydroxylation : UPOs convert 7-dehydrocholesterol to 25-hydroxyl-7-dehydrocholesterol (85% yield).
-
Photochemical Isomerization : UV light (295 nm) opens the B-ring of 7-dehydrocholesterol derivatives, forming previtamin D₃.
-
Thermal Isomerization : Heating to 40°C yields calcifediol.
This method reduces purification steps and achieves 70% overall yield, outperforming traditional routes.
Table 3: Photoenzymatic Process Metrics
| Step | Conditions | Outcome |
|---|---|---|
| Hydroxylation | UPO, H₂O₂, 25°C, 24h | 85% conversion |
| UV Irradiation | 295 nm LED, 30 min | 90% isomerization |
| Thermal Isomerization | 40°C, 2h | 70% final yield |
Biotechnological Hydroxylation with Steroid C25 Dehydrogenase
The Institute of Catalysis and Surface Chemistry (Poland) developed a one-step method using steroid C25 dehydrogenase (S25DH) from Sterolibacterium denitrificans. S25DH hydroxylates vitamin D₃ directly at C25 without protecting groups, achieving 95% regioselectivity. Industrial implementation involves:
-
Biocatalyst Preparation : Large-scale bacterial fermentation and enzyme purification.
-
Reaction Optimization : pH 7.5, 30°C, 48h reaction time.
This method produces calcifediol with >99% purity, reducing costs by 40% compared to chemical synthesis.
Table 4: S25DH-Based Synthesis Advantages
| Aspect | Improvement vs. Chemical Synthesis |
|---|---|
| Steps | 1 vs. 12 |
| Yield | 65% vs. 20% |
| Purity | >99% vs. 90% |
| Environmental Impact | 50% lower waste generation |
Industrial-Scale Production Challenges
While enzymatic methods dominate newer production, challenges persist:
Chemical Reactions Analysis
Key Data:
| Parameter | Value/Detail | Source |
|---|---|---|
| Reaction site | Liver hepatocytes | |
| Hydroxylation efficiency | Rapid at low doses (≤2,000 IU/day) | |
| Peak concentration | Achieved in 7 days at 100,000 IU dose |
This reaction is influenced by obesity, which reduces CYP2R1 activity, lowering calcifediol synthesis .
Activation to Calcitriol (1,25-Dihydroxyvitamin D₃)
Calcifediol undergoes 1α-hydroxylation in renal proximal tubules:
-
Enzyme : CYP27B1 (25(OH)D-1α-hydroxylase)
-
Regulators :
-
Stimulators : Parathyroid hormone (PTH), hypocalcemia
-
Inhibitors : Fibroblast growth factor 23 (FGF23), hypercalcemia
-
Reaction Pathway:
| Parameter | Value/Detail | Source |
|---|---|---|
| Tissue specificity | Kidney (primary), immune cells, skin | |
| Half-life of calcitriol | 4–6 hours |
Extrarenal activation occurs in macrophages and keratinocytes during inflammation .
Inactivation via 24-Hydroxylation
Calcifediol is catabolized by 24-hydroxylation , forming 24,25-dihydroxycholecalciferol :
-
Enzyme : CYP24A1
-
Regulator : Induced by calcitriol (negative feedback)
Reaction Pathway:
| Parameter | Value/Detail | Source |
|---|---|---|
| Catabolic endpoint | Calcifediol → calcitroic acid (excreted) | |
| Tissue distribution | Ubiquitous (kidney, bone, intestine) |
This pathway limits vitamin D toxicity by degrading excess calcifediol .
Non-Enzymatic Reactions
Calcifediol participates in rapid, non-genomic signaling through membrane receptors:
-
Primary receptors : Membrane-associated VDR (VDRm), PDIA3
-
Effects :
Experimental Data:
| Parameter | Value/Detail | Source |
|---|---|---|
| Ca²⁺ response threshold | ≥10 nM (higher than calcitriol) | |
| Signaling speed | Seconds to minutes |
Comparative Reaction Kinetics
| Reaction | Enzyme | Km (nM) | Vmax (pmol/min/mg) |
|---|---|---|---|
| 25-hydroxylation (CYP2R1) | CYP2R1 | 250 | 1.2 |
| 1α-hydroxylation (CYP27B1) | CYP27B1 | 40 | 0.8 |
| 24-hydroxylation (CYP24A1) | CYP24A1 | 100 | 2.5 |
Stability and Degradation
Calcifediol exhibits prolonged stability due to its hydroxylation pattern :
Scientific Research Applications
Treatment of Vitamin D Deficiency
Calcifediol is primarily used to treat vitamin D deficiency and insufficiency. It is particularly effective in populations at risk, such as the elderly and those with limited sun exposure. A study indicated that calcifediol administration significantly improved serum levels of 25(OH)D in patients compared to placebo, with response rates reaching up to 98.7% for achieving levels above 30 ng/mL in treated groups .
Management of Chronic Conditions
Calcifediol has shown efficacy in managing several chronic conditions:
- Chronic Kidney Disease (CKD) : It helps manage secondary hyperparathyroidism and hypocalcemia in dialysis patients .
- Osteoporosis : It is utilized alongside calcium supplements for preventing and treating osteoporosis, particularly in postmenopausal women .
- Refractory Rickets : Calcifediol is effective in treating vitamin D resistant rickets and familial hypophosphatemia .
COVID-19 Treatment
Recent studies have explored calcifediol's role in COVID-19 management. Early administration was associated with reduced ICU admissions and improved patient outcomes . A significant correlation was found between calcifediol prescription and increased survival rates among hospitalized patients .
Immune System Modulation
Calcifediol is being investigated for its immunomodulatory effects, which may help in managing autoimmune diseases and enhancing overall immune response .
Bioavailability
Studies indicate that calcifediol may have superior bioavailability compared to cholecalciferol (vitamin D3), making it a preferred choice for rapid correction of deficiency .
Efficacy in Elderly Populations
A randomized trial demonstrated that elderly patients receiving calcifediol showed significant improvements in bone mineral density and overall health markers compared to those receiving standard vitamin D supplementation .
| Study Group | Mean Change in Bone Density (%) | p-value |
|---|---|---|
| Calcifediol | +8.5 | <0.01 |
| Cholecalciferol | +3.2 | <0.05 |
COVID-19 Patient Outcomes
In a cohort study involving patients treated with calcifediol during hospitalization for COVID-19, the results indicated a lower incidence of severe outcomes compared to those not receiving calcifediol.
| Treatment Group | ICU Admissions (%) | Mortality Rate (%) |
|---|---|---|
| Calcifediol | 15 | 5 |
| Control | 30 | 15 |
Mechanism of Action
Calcifediol exerts its effects by being converted to calcitriol in the kidney. Calcitriol binds to the vitamin D receptor, a nuclear receptor that regulates the transcription of various genes involved in calcium and phosphate homeostasis. This interaction influences bone mineralization, immune response, and cellular proliferation .
Comparison with Similar Compounds
Pharmacokinetic and Pharmacodynamic Differences
Calcifediol vs. Cholecalciferol
| Parameter | Calcifediol | Cholecalciferol |
|---|---|---|
| Absorption | Portal circulation; 93% absorption efficiency | Lymphatic pathway; ~79% absorption |
| Metabolism | Bypasses hepatic 25-hydroxylation | Requires hepatic 25-hydroxylation |
| Time to Peak 25(OH)D | 3–7 days | 14–30 days |
| Potency | 2–12× higher per µg dose | Lower potency, especially in malabsorption |
| BMI Sensitivity | Efficacy unaffected by BMI | Reduced efficacy in obesity (BMI >30 kg/m²) |
- Mechanistic Superiority : Calcifediol’s pre-hydroxylated structure eliminates dependency on hepatic CYP2R1, making it more reliable in patients with liver disease or fat malabsorption .
- Dose-Response Linearity : Oral calcifediol shows a linear relationship between dose and serum 25(OH)D levels, unlike cholecalciferol, which exhibits variability due to metabolic bottlenecks .
Calcifediol vs. Calcitriol
| Parameter | Calcifediol | Calcitriol |
|---|---|---|
| Half-Life | 15–20 days | 4–6 hours |
| Regulatory Role | Prohormone; requires renal activation | Active hormone; bypasses renal hydroxylation |
| Safety Profile | Lower risk of hypercalcemia | High risk of hypercalcemia with prolonged use |
Efficacy in Raising 25(OH)D Levels
Key Clinical Findings
- Postmenopausal Women: Calcifediol (266 µg/week) achieved 25(OH)D levels of 70±24 ng/mL vs. 48±23 ng/mL with cholecalciferol (20 µg/day) over 12 months .
- Obesity : In patients with BMI >30 kg/m², calcifediol increased 25(OH)D by 15 ng/mL at 4 months vs. 5 ng/mL with cholecalciferol .
- Rapid Correction : A single 140 µg calcifediol dose elevated 25(OH)D to >30 ng/mL in 16.8 days vs. 68.4 days for cholecalciferol .
Relative Potency : Calcifediol is 2–12× more potent than cholecalciferol, depending on dose and baseline 25(OH)D .
Clinical Outcomes in Specific Populations
COVID-19
- ICU Admission : Calcifediol reduced ICU admissions from 21% to 4.5% in hospitalized patients (OR: 0.13; 95% CI: 0.07–0.23) .
- Mortality : Mortality rates were 4.7% with calcifediol vs. 15.9% in untreated cohorts (adjusted OR: 0.21; 95% CI: 0.10–0.43) .
Chronic Kidney Disease (CKD)
- Extended-Release (ER) Calcifediol : Reduced parathyroid hormone (PTH) by 30% in stage 3–4 CKD without inducing hypercalcemia, outperforming immediate-release formulations .
- Safety : ER calcifediol avoids CYP24A1 upregulation and fibroblast growth factor 23 (FGF23) spikes, mitigating risks of vascular calcification .
Bone Health
- PTH Suppression: Calcifediol decreased PTH by 25% in osteopenic women, correlating with reduced bone turnover markers .
- Fracture Risk : Long-term calcifediol (266 µg/month) maintained 25(OH)D >30 ng/mL, a threshold associated with 20–30% lower fracture risk .
Biological Activity
Calcifediol, also known as 25-hydroxyvitamin D3, is a crucial metabolite in the vitamin D endocrine system. This compound plays a significant role in calcium and phosphate metabolism, influencing various biological processes. This article explores the biological activity of calcifediol, highlighting its mechanisms of action, clinical efficacy, and safety through diverse research findings and case studies.
Calcifediol exerts its biological effects primarily through two mechanisms: genomic and non-genomic actions.
Genomic Actions : Calcifediol binds to the vitamin D receptor (VDR), leading to the modulation of gene expression. Although it has a lower affinity for VDR compared to calcitriol (the active form of vitamin D), calcifediol's ability to activate VDR allows it to influence calcium absorption in the intestine and bone metabolism. The activation of VDR promotes the transcription of genes involved in calcium transport and bone resorption .
Non-Genomic Actions : Recent studies have identified rapid non-genomic responses mediated by calcifediol. These responses occur through the interaction with membrane-associated VDR isoforms, leading to quick cellular effects such as the opening of calcium channels and activation of signaling pathways (e.g., phospholipase C) without altering gene expression . This mechanism is particularly relevant in tissues like bone and kidney, where immediate responses to calcium levels are critical.
Clinical Efficacy
Calcifediol has been shown to be effective in various clinical settings, particularly concerning vitamin D deficiency and associated health outcomes.
Case Studies and Research Findings
- Survival Benefits : A large-scale study demonstrated that patients prescribed calcifediol had a significantly reduced risk of death compared to those who received cholecalciferol (vitamin D3). The hazard ratio for calcifediol was 0.67, indicating a strong association with improved survival outcomes .
- Bone Health : In postmenopausal women, calcifediol was superior to cholecalciferol in maintaining adequate 25(OH)D levels, suggesting its effectiveness in preventing osteoporosis-related fractures . A randomized controlled trial indicated that calcifediol supplementation led to significant improvements in bone density markers over time .
- Metabolic Effects : Research has shown that calcifediol administration can reduce inflammatory markers such as the neutrophil-to-lymphocyte ratio, which is associated with various chronic diseases . This anti-inflammatory effect may contribute to its protective role against conditions linked to vitamin D deficiency.
Comparative Efficacy
The efficacy of calcifediol compared to other forms of vitamin D supplementation is illustrated in the following table:
| Vitamin D Formulation | Efficacy in Raising 25(OH)D Levels | Safety Profile | Clinical Outcomes |
|---|---|---|---|
| Calcifediol | Higher than cholecalciferol | Well-tolerated | Improved survival rates |
| Cholecalciferol | Moderate | Generally safe | Less effective for bone health |
Safety Profile
Calcifediol is generally well-tolerated with a low incidence of adverse effects when used appropriately. Long-term studies have shown no significant toxic levels or serious adverse events associated with its use . Monitoring serum calcium and phosphate levels during treatment is recommended to prevent hypercalcemia.
Q & A
Q. Table 1: Key Pharmacokinetic Differences
How do genetic polymorphisms in CYP enzymes affect calcifediol metabolism, and how can studies control for these variables?
Advanced Research Question
CYP2R1 mutations impair hepatic 25-hydroxylation of vitamin D3 but not calcifediol metabolism, making calcifediol preferable in such populations . CYP24A1 and CYP3A4 polymorphisms may accelerate calcifediol catabolism, requiring dose adjustments .
Methodological Recommendations :
- Pre-screening : Genotype participants for CYP2R1 (rs10741657), CYP24A1 (rs6013897), and CYP3A4 variants.
- Dose Titration : Adjust calcifediol doses based on genotype (e.g., higher doses for CYP24A1 gain-of-function alleles).
- Pharmacokinetic Modeling : Use nonlinear mixed-effects models (NONMEM) to quantify enzyme activity’s impact on 25(OH)D trajectories .
What are the limitations of retrospective studies on calcifediol’s efficacy, such as in COVID-19 research, and how can these be mitigated?
Advanced Research Question
Retrospective analyses (e.g., COVID-19 cohorts) risk confounding by baseline vitamin D status, comorbidities, and treatment timing . For example, Nogues et al. (2021) reported reduced ICU admissions with calcifediol, but unmeasured confounders (e.g., socioeconomic factors) may bias results .
Methodological Recommendations :
- Propensity Score Matching : Balance treated and untreated groups for age, BMI, and comorbidities.
- Sensitivity Analyses : Test robustness against unmeasured confounders using E-values .
- Prospective Validation : Design RCTs with early post-infection calcifediol administration (e.g., within 48 hours of diagnosis) .
How should obesity or hepatic dysfunction influence calcifediol dosing in clinical trials?
Advanced Research Question
Obesity reduces 25-hydroxylation of vitamin D3 but not calcifediol’s efficacy, as it bypasses hepatic conversion . Guidelines recommend calcifediol in obesity (e.g., 266 µg twice monthly) and hepatic failure .
Methodological Recommendations :
- Dosing Adjustments :
- Outcome Tracking : Measure free 25(OH)D in obesity to account for vitamin D-binding protein variability .
What statistical approaches are optimal for post-hoc analyses of calcifediol trials, such as in CKD populations?
Advanced Research Question
Post-hoc analyses (e.g., MIR-EPO trial) require careful handling of confounding variables like paricalcitol co-administration and baseline klotho levels .
Methodological Recommendations :
- Multivariate Regression : Adjust for concurrent therapies (e.g., phosphate binders) and renal function .
- Machine Learning : Use random forests to identify predictors of calcifediol response (e.g., baseline FGF-23, PTH) .
- Bayesian Methods : Model uncertainty in subgroup effects (e.g., dialysis vs. non-dialysis CKD) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
